Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core pyridazine and piperidine structures. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: : This can be achieved through a cyclization reaction involving appropriate precursors such as 6-methylpyridazin-3-ylamine.
Introduction of the Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Carbamoyl Group: : The carbamoyl group is introduced using reagents like carbamoyl chloride or isocyanates.
Esterification: : Finally, the benzoate ester is formed through esterification using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: : It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: : It can be utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biological effects.
Comparison with Similar Compounds
Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: can be compared with other similar compounds, such as:
Methyl 4-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate
Ethyl 4-[3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]propoxy]benzoate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties.
Properties
IUPAC Name |
methyl 4-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-3-8-18(23-22-14)24-11-9-15(10-12-24)13-21-19(25)16-4-6-17(7-5-16)20(26)27-2/h3-8,15H,9-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSMBRQILOOKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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